4-Amino-N,N-dimethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-dimethylbenzenecarboximidamide is an organic compound with the molecular formula C9H13N3 It is a derivative of benzenecarboximidamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethylbenzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by the introduction of dimethylamine. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzenecarboximidamides.
Scientific Research Applications
4-Amino-N,N-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Similar structure but lacks the dimethyl groups.
4-Aminobenzoic acid: Contains a carboxylic acid group instead of the carboximidamide group.
4-Amino-N,N-dimethylbenzamide: Similar structure but with a different functional group.
Uniqueness
4-Amino-N,N-dimethylbenzenecarboximidamide is unique due to the presence of both an amino group and dimethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
721387-57-1 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-amino-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
CIXJYWOAIDDODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.